molecular formula C17H13N3O2 B13863733 3-Amino-5,6-diphenylpyrazine-2-carboxylic acid

3-Amino-5,6-diphenylpyrazine-2-carboxylic acid

Cat. No.: B13863733
M. Wt: 291.30 g/mol
InChI Key: YXABWCPPCNRFEJ-UHFFFAOYSA-N
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Description

3-Amino-5,6-diphenylpyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-diphenylpyrazine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-diphenylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-5,6-diphenylpyrazine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5,6-diphenylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazine-2-carboxylic acid
  • 5,6-Diphenylpyrazine-2-carboxylic acid
  • 3,5-Diphenylpyrazine-2-carboxylic acid

Comparison

3-Amino-5,6-diphenylpyrazine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or cytotoxic properties due to the synergistic effects of these functional groups .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

3-amino-5,6-diphenylpyrazine-2-carboxylic acid

InChI

InChI=1S/C17H13N3O2/c18-16-15(17(21)22)19-13(11-7-3-1-4-8-11)14(20-16)12-9-5-2-6-10-12/h1-10H,(H2,18,20)(H,21,22)

InChI Key

YXABWCPPCNRFEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C(=O)O)N)C3=CC=CC=C3

Origin of Product

United States

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